![molecular formula C11H14BrNO B2361259 2-bromo-N-(4-methylphenyl)butanamide CAS No. 300707-60-2](/img/structure/B2361259.png)
2-bromo-N-(4-methylphenyl)butanamide
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Overview
Description
“2-bromo-N-(4-methylphenyl)butanamide” is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(4-methylphenyl)butanamide” is represented by the InChI code:1S/C11H14BrNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14)
. This indicates the presence of a bromine atom attached to a butanamide group, with a 4-methylphenyl group attached to the nitrogen atom of the butanamide. Physical And Chemical Properties Analysis
“2-bromo-N-(4-methylphenyl)butanamide” is a solid substance with a melting point of 92-93°C .Scientific Research Applications
Chemical Behavior and Kinetics
A study examining the chemical behavior of substituted 4-chloro-N-phenylbutanamides, which are closely related to 2-bromo-N-(4-methylphenyl)butanamide, reveals important insights into their kinetics and mechanisms. These compounds undergo ring closure to form substituted 1-phenylpyrrolidin-2-ones, followed by hydrolysis to substituted 4-aminobutanoic acids. The study provided detailed kinetic measurements and dissociation constants, highlighting the impact of substitution at the α-position of the butanamide skeleton on these processes (Sedlák, Hejtmánková, Kašparová, & Kaválek, 2002).
Lipoxygenase Inhibitor Synthesis
Research into the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds, which are structurally similar to 2-bromo-N-(4-methylphenyl)butanamide, has shown promising results in inhibiting lipoxygenase enzymes. This enzyme inhibition is significant for its potential biological activities, pointing towards the relevance of similar butanamide derivatives in biological research (Aziz‐ur‐Rehman et al., 2016).
Tyrosinase and Melanin Inhibition
A study focused on the synthesis of different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, akin to 2-bromo-N-(4-methylphenyl)butanamide, for tyrosinase and melanin inhibition. This research is pivotal for understanding the potential use of such compounds in the formulation and development of depigmentation drugs, offering insights into the versatility of butanamide derivatives in dermatological applications (Raza et al., 2019).
Herbicidal Applications
Investigations into the herbicidal properties of N-(ce, ce-dimethylbenzyl)butanamides, which share a structural similarity with 2-bromo-N-(4-methylphenyl)butanamide, revealed their potential as herbicides. These studies provide valuable information on the applicability of such compounds in agricultural science, particularly in controlling weeds like purple nutsedge (Shunichi, Hashimoto, Osamu, Kirino, Kunihiko, & Furuzawa, 2010).
Antidiabetic Potential
Research into the synthesis of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, closely related to 2-bromo-N-(4-methylphenyl)butanamide, has shown significant antidiabetic potential. This underscores the importance of butanamide derivatives in the development of new treatments for diabetes (Nazir et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-(4-methylphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKMANLFAWTIPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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